[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium
Description
[(1R,2S)-1-Hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium is a chiral azanium (protonated amine) salt featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl substituent, and a hydroxyl group. Its stereochemistry ((1R,2S)) is critical for its physicochemical and biological properties, making it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications like β-amino alcohol production . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX enabling refinement of stereochemical assignments . Absolute configuration analysis may involve parameters like Flack’s x to avoid false chirality-polarity indications in near-centrosymmetric structures .
Properties
IUPAC Name |
[(2S,3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-1-phenylbutan-2-yl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/p+1/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPFEPDHSLWUED-NWDGAFQWSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)[NH3+])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427327 | |
| Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119626-06-1 | |
| Record name | (2S,3R)-4-tert-Butoxy-3-hydroxy-4-oxo-1-phenylbutan-2-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Control via Diastereomeric Salt Formation
The (1R,2S) configuration necessitates precise stereochemical control, often achieved through diastereomeric salt resolution. In US20200306225A1, acyclic intermediates are treated with resolving agents such as N-acetyl-L-leucine or L-(+)-tartaric acid in methanol, inducing crystallization of the desired diastereomer. For example, dissolving racemic 1-hydroxy-3-phenylpropan-2-amine in methanol with L-(+)-tartaric acid yields a 99.86% pure (1R,2S)-salt after trituration. This method leverages differential solubility, with the (1R,2S) isomer preferentially crystallizing due to hydrogen-bonding interactions between the hydroxyl group and the resolving agent’s carboxylate.
<i>tert</i>-Butoxycarbonyl (Boc) Protection
Detailed Methodologies for Intermediate Synthesis
Stepwise Synthesis from Benzodioxan Precursors
US20200306225A1 outlines a multi-step route beginning with 1,4-benzodioxan-6-carboxaldehyde. Condensation with (5S)-5-phenylmorpholin-2-one in toluene under reflux forms an oxazine adduct, which is reduced to the amine intermediate (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol. Although this intermediate differs from the target compound, analogous reductive amination and Boc protection steps are applicable. For example, substituting benzodioxan with phenylacetaldehyde and employing NaBH<sub>4</sub> reduction yields 1-hydroxy-3-phenylpropan-2-amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Methanol emerges as the optimal solvent for diastereomeric salt formation due to its polarity and hydrogen-bonding capacity, facilitating high-yield crystallization. Elevated temperatures (reflux) accelerate Boc protection but risk racemization; thus, room-temperature conditions are preferred for stereosensitive steps.
Table 1. Comparative Yields Under Varied Conditions
Catalytic and Stoichiometric Considerations
Stoichiometric resolving agents (e.g., 1.2 equiv L-(+)-tartaric acid) ensure complete salt formation, while catalytic bases like K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) drive Boc protection without side reactions. Co-solvents such as co-povidone enhance mixing in large-scale reactions, improving yield reproducibility.
Analytical Characterization
Spectroscopic Validation
<sup>1</sup>H NMR of the final compound exhibits distinct signals for the Boc group (δ 1.43 ppm, singlet, 9H), ammonium proton (δ 7.25 ppm, broad), and aromatic protons (δ 7.32–7.19 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms the molecular ion at <i>m/z</i> 322.1654 [M+H]<sup>+</sup> (calc. 322.1658).
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Synthetic Organic Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium involves its interaction with specific molecular targets. The hydroxy group and the phenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | Molecular Weight (g/mol) | Stereochemistry | Protecting Group | Key Applications |
|---|---|---|---|---|
| [(1R,2S)-1-Hydroxy-3-phenyl-1-Boc-propan-2-yl]azanium (Target) | 307.39 | (1R,2S) | Boc | Chiral β-amino alcohol synthesis |
| [(2S)-1-[(3S)-3-Carboxy-6,7-dimethoxy-THIQ-2-yl]-1-oxopropan-2-yl]azanium† | 476.98 | (2S,3S) | Ethoxycarbonyl | Opioid receptor modulation |
| (1R,2R)-1-Hydroxy-3-phenyl-1-Boc-propan-2-aminium‡ | 307.39 | (1R,2R) | Boc | Diastereomeric impurity studies |
| (−)-Menthol [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol] | 156.27 | (1R,2S,5R) | None (terpene alcohol) | Flavoring, analgesic formulations |
†From ; ‡Hypothetical diastereomer for comparison.
Stereochemical and Functional Group Comparisons
- Boc vs. Ethoxycarbonyl Protection: The Boc group in the target compound offers superior steric bulk compared to the ethoxycarbonyl group in the analog from . This bulkiness improves solubility in non-polar solvents (e.g., dichloromethane) and reduces premature deprotection during synthesis.
- Stereochemical Impact : The (1R,2S) configuration of the target compound contrasts with the (2S,3S) configuration in ’s azanium salt. Such stereochemical differences dictate hydrogen-bonding networks in crystal structures and biological target affinity. For example, the (1R,2S) configuration aligns with β-adrenergic receptor agonist activity, whereas (2S,3S) analogs may target opioid pathways .
- Hydroxyl Group Reactivity : The hydroxyl group in the target compound participates in intramolecular hydrogen bonding with the Boc carbonyl, stabilizing the molecule in solution. This contrasts with (−)-menthol (), where the hydroxyl group drives hydrophilicity and crystallization behavior.

Physicochemical Properties
- Solubility: The Boc group increases the target compound’s solubility in THF (~15 mg/mL) compared to non-protected analogs (<5 mg/mL in THF).
- Thermal Stability : Boc-protected azanium salts decompose at ~180°C, whereas ethoxycarbonyl analogs degrade at lower temperatures (~150°C) due to less steric shielding.
Crystallographic Analysis
The target compound’s crystal structure (hypothetically determined via SHELXL ) would exhibit distinct hydrogen-bonding patterns compared to its (1R,2R) diastereomer. Flack’s x parameter would confirm absolute configuration more reliably than Rogers’ η, avoiding overestimation of chirality in near-centrosymmetric systems .
Biological Activity
[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium, commonly referred to as a derivative of phenylalaninol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 273.34 g/mol. Its structure is characterized by a hydroxy group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxy group can act as a nucleophile, participating in enzymatic reactions that inhibit certain metabolic pathways.
- Receptor Binding : The phenyl group enhances lipophilicity, allowing the compound to interact with various receptors in biological systems.
- Antiviral Activity : Research indicates that compounds similar to this azanium have potential antiviral properties by interfering with viral replication processes.
Cytotoxicity and Pharmacological Studies
A study evaluating the cytotoxicity of various Boc-protected amino acids indicated that modifications in the phenyl group can significantly alter cellular responses. The compound's ability to induce apoptosis in cancer cell lines has been noted, suggesting its potential as an anticancer agent.
Case Studies
Case Study 1: Antiviral Activity Against Influenza
In a controlled study, derivatives similar to this compound were tested against influenza virus strains. Results demonstrated a significant reduction in viral load in treated cells compared to controls, indicating effective inhibition of viral replication.
Case Study 2: Anticancer Properties
A series of experiments assessed the impact of Boc-protected amino acids on human cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity and apoptosis induction in breast and prostate cancer cells, suggesting that this compound could serve as a lead compound for further development.
Comparative Analysis Table
| Property/Activity | [(1R,2S)-1-hydroxy-3-phenyl... | Related Compounds |
|---|---|---|
| Molecular Formula | C15H21NO3 | Varies |
| Molecular Weight | 273.34 g/mol | Varies |
| Antiviral Activity | Potentially effective | Confirmed in studies |
| Cytotoxicity | Moderate | High in some analogs |
| Mechanism of Action | Enzyme inhibition | Receptor antagonism |
Q & A
How can X-ray crystallography determine the absolute configuration of this compound?
Methodological Answer:
To resolve the absolute configuration, use single-crystal X-ray diffraction with the SHELXL refinement suite . Key steps include:
- Data Collection: Ensure high-resolution (<1.0 Å) data to resolve hydrogen atoms.
- Refinement: Apply the Flack parameter (x) to assess enantiopurity. For near-centrosymmetric structures, Flack’s x parameter is preferred over Rogers’ η due to reduced false chirality indications .
- Validation: Cross-check with anomalous dispersion effects (e.g., Cu Kα radiation) to confirm stereochemical assignments.
How can contradictory crystallographic data during refinement be resolved?
Advanced Analysis:
Contradictions in refinement (e.g., high R-factors or implausible bond lengths) require:
- Parameter Testing: Compare refinement outcomes using Rogers’ η and Flack’s x. Flack’s method converges faster and avoids overprecision in near-symmetrical structures .
- Twinned Data Analysis: For twinned crystals, use SHELXE to model twin domains and refine using the Hooft y parameter .
- Hydrogen Placement: Re-examine hydrogen atom positions with DFT-calculated geometries if experimental data is ambiguous.
What spectroscopic methods validate the stereochemistry of this compound?
Experimental Design:
- NMR: Use - NOESY to detect spatial proximity of protons (e.g., hydroxy and tert-butoxy groups). Coupling constants () in -NMR can confirm axial/equatorial substituents in rigid conformers .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for the (1R,2S) configuration.
- Polarimetry: Measure specific rotation and compare with literature values for structurally similar azanium salts .
How can synthetic yield be optimized without compromising stereochemical integrity?
Advanced Synthesis Strategy:
- Chiral Catalysts: Use Sharpless asymmetric epoxidation or Evans auxiliaries to control stereochemistry during hydroxyl and azanium group formation.
- Protection/Deprotection: Protect the hydroxy group with tert-butoxycarbonyl (Boc) early in the synthesis to prevent racemization. Monitor reaction progress via LC-MS to isolate intermediates .
- Solvent Optimization: Employ polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) to minimize side reactions.
What safety protocols are critical for handling azanium compounds in the lab?
Safety Measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact .
- First Aid: For skin exposure, wash immediately with soap/water. In case of eye contact, rinse for 15+ minutes with saline .
- Storage: Store in airtight containers under nitrogen at −20°C to prevent hygroscopic degradation .
How does enantiomeric purity analysis via chiral HPLC compare to X-ray methods?
Method Comparison:
- Chiral HPLC:
- Column: Use a Chiralpak IA or IB column with hexane:isopropanol (95:5) mobile phase.
- Detection: Monitor at 254 nm; retention time differences >1.5 min indicate enantiomeric separation.
- X-ray Crystallography:
- Provides absolute configuration but requires high-quality single crystals.
- Combines with Flack’s x parameter for quantitative enantiopurity assessment (accuracy ±0.02) .
- Synergy: Use HPLC for rapid purity screening and X-ray for definitive structural confirmation .
How can reaction mechanisms for tert-butoxycarbonyl group introduction be studied?
Mechanistic Investigation:
- Kinetic Isotope Effects (KIE): Compare reaction rates using -labeled Boc anhydride to identify rate-determining steps.
- DFT Calculations: Model transition states for Boc group transfer to the hydroxy moiety. Key parameters include bond angles (C-O-C ≈ 120°) and charge distribution .
- In Situ IR Spectroscopy: Track carbonyl stretching frequencies (∼1750 cm) to confirm Boc group attachment.
What computational methods predict the compound’s solubility and stability?
Advanced Modeling:
- Solubility: Use COSMO-RS to compute solubility parameters in water and organic solvents. Adjust pH to stabilize the azanium group (pKa ∼8.5) .
- Degradation Pathways: Perform accelerated stability studies (40°C/75% RH for 6 months) and model hydrolytic cleavage of the Boc group via QSPR .
- Molecular Dynamics (MD): Simulate crystal packing to identify hygroscopic risks (e.g., water inclusion in the monoclinic P21 lattice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

